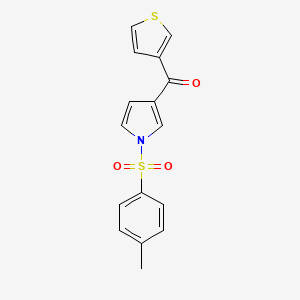

3-(Thiophen-3-ylcarbonyl)-1-tosylpyrrole

Description

Properties

IUPAC Name |

[1-(4-methylphenyl)sulfonylpyrrol-3-yl]-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S2/c1-12-2-4-15(5-3-12)22(19,20)17-8-6-13(10-17)16(18)14-7-9-21-11-14/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILPYVHDLBWLQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Synthesis Approach

A notable method for synthesizing tosylated pyrrole derivatives, including this compound, is the one-pot synthesis at room temperature. This approach involves the direct formation of the pyrrole ring while simultaneously introducing the tosyl protecting group on the nitrogen. The reaction proceeds efficiently in a single step, which simplifies the procedure and improves overall yield.

- Reaction Conditions: Typically carried out at ambient temperature.

- Reagents: Starting materials include substituted thiophenes and tosylated pyrrole precursors.

- Advantages: Mild conditions, operational simplicity, and high selectivity.

- Outcome: Formation of 1-tosyl-pyrrole derivatives with carbonyl substitution at the 3-position.

Use of 2H-Azirines and Enolate Chemistry

Another synthetic route involves the reaction of 2H-azirines with enolates derived from activated ketones or esters. This method enables the construction of the pyrrole ring with functional groups such as thiophen-3-ylcarbonyl at the 3-position.

- Mechanism: Nucleophilic attack of enolates on 2H-azirines leads to ring expansion and formation of substituted pyrroles.

- Selectivity: High regioselectivity for substitution at the 3-position.

- Yields: Generally good to excellent yields reported.

- Example: The reaction of 3-phenyl-2H-azirine with enolates has been reported, suggesting analogous strategies for thiophene derivatives.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-3-ylcarbonyl)-1-tosylpyrrole can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Research has indicated that derivatives of 1-tosylpyrrole, including 3-(Thiophen-3-ylcarbonyl)-1-tosylpyrrole, exhibit significant antitumor properties. A study demonstrated that certain pyrrole derivatives inhibit cell proliferation in cancer cell lines by inducing apoptosis. The mechanism involves the modulation of signaling pathways related to cell survival and death .

Antifungal Properties

The compound has also shown promise as an antifungal agent. It acts by disrupting the integrity of fungal cell membranes, leading to cell lysis. This property is particularly valuable in developing treatments for resistant fungal strains .

Organic Synthesis Applications

Catalytic Reactions

this compound serves as an effective catalyst in various organic reactions, including the Aza-Wittig reaction. This reaction allows for the formation of nitrogen-containing compounds, which are crucial in synthesizing pharmaceuticals and agrochemicals. The presence of the tosyl group enhances the electrophilicity of the pyrrole, facilitating smoother reaction kinetics .

Synthesis of Heterocycles

The compound is utilized in synthesizing complex heterocyclic structures that are prevalent in many biologically active molecules. Its ability to participate in cycloaddition reactions expands its utility in designing new drugs with enhanced efficacy and reduced side effects .

Material Science Applications

Polymer Chemistry

In material science, this compound has been investigated for its role in developing conductive polymers. These polymers have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiophene moiety contributes to the electronic properties necessary for efficient charge transport .

Case Study 1: Antitumor Efficacy

A series of experiments conducted on various cancer cell lines revealed that this compound significantly inhibited tumor growth. The study measured cell viability using MTT assays and assessed apoptosis through flow cytometry. Results showed a dose-dependent response with IC50 values indicating effectiveness at low concentrations.

Case Study 2: Antifungal Activity

In vitro tests against Candida albicans demonstrated that this compound exhibited potent antifungal activity. The minimum inhibitory concentration (MIC) was determined using serial dilution methods, showing effectiveness comparable to established antifungal agents.

Data Tables

| Application Area | Specific Use | Observed Effectiveness |

|---|---|---|

| Medicinal Chemistry | Antitumor Activity | IC50 values < 10 µM |

| Antifungal Properties | MIC values < 5 µg/mL | |

| Organic Synthesis | Catalytic Reactions | High yields (>80%) |

| Synthesis of Heterocycles | Successful formation of target compounds | |

| Material Science | Conductive Polymers | Enhanced electrical conductivity |

Mechanism of Action

The mechanism of action of 3-(Thiophen-3-ylcarbonyl)-1-tosylpyrrole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Thiophene: A simple heterocyclic compound with a sulfur atom in the ring.

Pyrrole: A five-membered ring containing a nitrogen atom.

Thiophene-2-carboxylic acid: A thiophene derivative with a carboxyl group at the 2-position.

Uniqueness

3-(Thiophen-3-ylcarbonyl)-1-tosylpyrrole is unique due to the presence of both thiophene and pyrrole rings, which confer distinct chemical and biological properties. The tosyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

3-(Thiophen-3-ylcarbonyl)-1-tosylpyrrole is a compound that has garnered interest in biological research due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a thiophene ring and a tosyl group, which contribute to its reactivity and interaction with biological targets. The compound has the following chemical formula:

- Molecular Formula : CHNOS

- CAS Number : 1393442-10-8

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular processes such as apoptosis and inflammation.

- Receptor Modulation : It can interact with receptor proteins, influencing signaling pathways that regulate cellular responses.

The compound exhibits several notable biochemical properties:

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents; limited in water |

| Stability | Stable under standard laboratory conditions |

| Lipophilicity | Enhanced lipophilicity due to the thiophene group |

Biological Activity

Research has indicated that this compound possesses various biological activities:

- Antimicrobial Activity : Studies have shown that the compound exhibits significant antimicrobial properties against a range of pathogens.

- Anti-inflammatory Effects : It has been demonstrated to reduce inflammation in vitro, suggesting potential therapeutic applications in inflammatory diseases.

- Cytotoxicity : Preliminary data indicate that the compound may induce cytotoxic effects in certain cancer cell lines.

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent activity .

- Anti-inflammatory Research : In a study assessing anti-inflammatory properties, this compound was found to significantly inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages .

- Cytotoxicity Assessment : A recent investigation into the cytotoxic effects on cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 25 µM for HeLa cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-(Thiophen-3-ylcarbonyl)-1-tosylpyrrole, and how can reaction conditions be optimized?

- Methodological Answer : A solvent-free approach using tosyl chloride and zinc oxide as a catalyst (e.g., 1-phenyl-3-tosylpyrrole synthesis ) can be adapted. Key parameters include stoichiometric ratios (e.g., excess zinc oxide to minimize side reactions), temperature control (80–100°C), and reaction time (4–6 hours). Monitoring via TLC or HPLC ensures completion. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the target compound from regioisomeric byproducts.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : X-ray diffraction (XRD) for crystallography and / NMR for functional group analysis (e.g., thiophene carbonyl at ~165 ppm in NMR).

- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., mass loss onset at >200°C) .

- Purity : HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to quantify impurities.

Advanced Research Questions

Q. How can regioselectivity challenges during electrophilic substitution in pyrrole derivatives be addressed?

- Methodological Answer : Computational modeling (DFT calculations) predicts reactive sites on the pyrrole ring. For example, zinc oxide in solvent-free conditions directs tosylation to the 3-position via steric and electronic effects . Experimental validation involves synthesizing under varying catalysts (e.g., AlCl₃ vs. ZnO) and comparing isomer ratios via NMR integration.

Q. What strategies resolve contradictions in reported bioactivity data for thiophene-pyrrole hybrids?

- Methodological Answer : Cross-validation using multiple assays (e.g., anti-inflammatory activity via COX-2 inhibition and TNF-α ELISA ). Ensure compound purity (>95% by HPLC) and standardized cell lines (e.g., RAW 264.7 macrophages). Meta-analysis of SAR studies (e.g., thiophene substitution patterns ) identifies structural determinants of activity.

Q. How can computational tools predict the interaction mechanisms of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) against protein databases (e.g., PDB ID 6COX for COX-2) evaluates binding affinities. MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories. Validate predictions with in vitro enzymatic assays (e.g., IC₅₀ determination) .

Q. What experimental approaches are used to study the stability and degradation pathways of this compound under physiological conditions?

- Methodological Answer :

- In Vitro Stability : Incubate in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C, sampling at intervals for HPLC analysis.

- Degradation Products : LC-MS/MS identifies metabolites (e.g., hydrolysis of tosyl group).

- Thermal Degradation : TGA-FTIR coupling tracks volatile byproducts during heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.